molecular formula C21H17N5O2 B11314853 N-[4-(benzyloxy)phenyl]-4-(1H-tetrazol-1-yl)benzamide

N-[4-(benzyloxy)phenyl]-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11314853
M. Wt: 371.4 g/mol
InChI Key: IMXBQSZRPNPPTQ-UHFFFAOYSA-N
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Description

N-[4-(BENZYLOXY)PHENYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a benzyloxy group and a tetrazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(BENZYLOXY)PHENYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multi-step organic reactions. One common approach is the coupling of 4-(benzyloxy)phenylamine with 4-(1H-1,2,3,4-tetrazol-1-yl)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(BENZYLOXY)PHENYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzaldehyde, while reduction of a nitro group results in an amine.

Scientific Research Applications

N-[4-(BENZYLOXY)PHENYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The benzyloxy group may also contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)phenol: Shares the benzyloxy group but lacks the tetrazole ring.

    4-(1H-1,2,3,4-Tetrazol-1-yl)benzoic acid: Contains the tetrazole ring but has a carboxylic acid group instead of the benzamide moiety.

Uniqueness

N-[4-(BENZYLOXY)PHENYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is unique due to the combination of the benzyloxy group and the tetrazole ring within the same molecule. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H17N5O2

Molecular Weight

371.4 g/mol

IUPAC Name

N-(4-phenylmethoxyphenyl)-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C21H17N5O2/c27-21(17-6-10-19(11-7-17)26-15-22-24-25-26)23-18-8-12-20(13-9-18)28-14-16-4-2-1-3-5-16/h1-13,15H,14H2,(H,23,27)

InChI Key

IMXBQSZRPNPPTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

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